2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro-

Description

Systematic IUPAC Nomenclature and Structural Representation

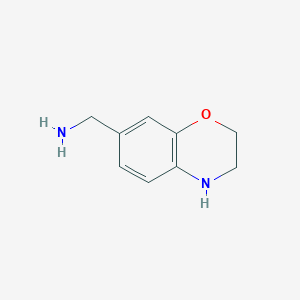

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanamine . This nomenclature reflects the benzoxazine core, a bicyclic structure comprising a benzene ring fused to a six-membered oxazine ring. The "3,4-dihydro" designation indicates partial saturation at the 3rd and 4th positions of the oxazine ring, reducing aromaticity and introducing a single bond between these carbons. The methanamine substituent (-CH2NH2) is appended to the 7th position of the benzoxazine framework.

Structurally, the molecule features:

- A benzene ring fused to a partially saturated 1,4-oxazine ring.

- A methylene bridge (-CH2-) linking the aromatic system to the primary amine group.

- Two hydrogen atoms saturating the 3,4-positions of the oxazine ring, resulting in a non-planar conformation.

The skeletal formula (Fig. 1) illustrates these features, emphasizing the spatial arrangement critical for molecular interactions.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number for 3,4-dihydro-2H-1,4-benzoxazine-7-methanamine is 282520-55-2 , as identified in derivatives bearing analogous substituents. Alternative designations include:

- (3,4-Dihydro-2H-benzo[b]oxazin-7-yl)methanamine

- 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro-

- 7-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine.

These synonyms arise from variations in numbering systems and stylistic preferences in chemical nomenclature. Notably, the term "benzo[b]oxazine" explicitly defines the fusion pattern between the benzene and oxazine rings.

Molecular Formula and Weight Analysis

The molecular formula C9H12N2O derives from:

- C9 : Nine carbon atoms (six from benzene, two from oxazine, one from methanamine).

- H12 : Twelve hydrogens (eight from benzene, four from oxazine and methanamine).

- N2 : Two nitrogen atoms (one in the oxazine ring, one in the amine group).

- O1 : One oxygen atom in the oxazine ring.

The molecular weight calculates as:

$$

(12.01 \times 9) + (1.01 \times 12) + (14.01 \times 2) + (16.00 \times 1) = 164.21 \, \text{g/mol}

$$

This aligns with related dihydrobenzoxazine derivatives, such as 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine (C9H12N2O, MW 164.21).

Isomeric Forms and Tautomeric Considerations

The compound exhibits limited tautomerism due to its partially saturated oxazine ring, which restricts keto-enol equilibria observed in fully aromatic analogs. However, structural isomerism arises from:

- Positional Isomerism : The methanamine group could theoretically occupy positions 6, 8, or 9 on the benzoxazine core, though synthetic routes favor the 7-position.

- Conformational Isomerism : Free rotation around the methylene bridge (-CH2-) creates staggered and eclipsed conformers, though these interconvert rapidly at room temperature.

- Stereoisomerism : The 3,4-dihydro moiety introduces a potential chiral center at carbon 3 if substituents differ. However, the symmetric saturation pattern (two hydrogens at C3) precludes chirality in this case.

Comparative analysis with fluorinated analogs (e.g., 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride) confirms that electronic effects from substituents minimally alter the core isomerism profile.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-7-ylmethanamine |

InChI |

InChI=1S/C9H12N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4,6,10H2 |

InChI Key |

KDUDQJGBDKOBBY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)CN |

Origin of Product |

United States |

Preparation Methods

One-Step Mannich Reaction

The classical Mannich reaction remains the most direct route for constructing the 1,4-benzoxazine core. A stoichiometric mixture of phenol derivatives, primary amines, and formaldehyde undergoes cyclocondensation at elevated temperatures. For instance, p-toluidine (21 g, 0.2 mol), bisphenol A (22.4 g, 0.1 mol), and paraformaldehyde (12 g, 0.4 mol) were heated to 135°–140°C under atmospheric pressure, yielding a transparent melt that solidified into the benzoxazine product upon cooling. This solventless approach eliminates purification challenges but requires precise temperature control to minimize oligomerization.

Kinetic studies reveal that N-hydroxymethyl aniline (HMA) forms as the key intermediate, which subsequently reacts with phenolic hydroxyl groups to generate the oxazine ring. However, competing side reactions between HMA and excess formaldehyde often produce bis-hydroxymethyl byproducts, necessitating stoichiometric adjustments. Typical molar ratios of phenol:amine:formaldehyde optimize at 1:2:4 for aliphatic amines, though aromatic amines may require higher formaldehyde equivalents due to reduced nucleophilicity.

Two-Step Mannich Protocol

To circumvent side product formation, a two-step procedure isolates the N-hydroxymethyl intermediate before ring closure. In a representative example:

- Aminomethylation : 1,4-diaminobutane (8.8 g, 0.1 mol) reacts with paraformaldehyde (12 g, 0.4 mol) at 100°C for 20 minutes to form bis-hydroxymethylated amine.

- Cyclization : Addition of phenol (18.8 g, 0.2 mol) at 120°C for 30 minutes affords the target benzoxazine in 71% yield after ether washing.

This method enhances purity by decoupling the amine-formaldehyde adduct formation from phenol coupling, reducing crosslinking. Polar aprotic solvents like 1,4-dioxane improve homogeneity but necessitate subsequent solvent removal.

Solventless and Melt Polycondensation Techniques

Reactive Extrusion

Continuous processing via twin-screw extruders enables scalable synthesis without solvents. A mixture of p-toluidine, bisphenol A, and paraformaldehyde (1:1:4 molar ratio) was fed into an extruder operated at 100°C–140°C with a residence time of 5–30 minutes. The mechanochemical environment promotes rapid heat transfer and mixing, achieving near-quantitative conversion. Post-processing involves melt filtration to remove unreacted paraformaldehyde, yielding a monomer purity >95% as verified by LCMS.

Table 1: Extrusion Parameters for Benzoxazine Synthesis

| Parameter | Range |

|---|---|

| Temperature | 100°C–140°C |

| Screw Speed | 50–200 RPM |

| Residence Time | 5–30 min |

| Throughput | 0.5–5 kg/h |

Banbury Mixer Synthesis

Batch-scale solventless reactions utilize high-shear mixers for improved kinetics. Charging 100 g of reactants into a Banbury mixer at 80°C–100°C for 30 minutes produced 3,4-dihydro-2H-1,4-benzoxazine-7-methanamine precursors with 70% yield. The method’s efficacy stems from intimate contact between solid reactants during the initial melting phase, though product molecular weight distribution is broader compared to extruder methods.

Acid-Catalyzed Cyclization Strategies

Trifluoromethanesulfonic Acid Catalysis

Modern protocols employ strong Brønsted acids to accelerate ring closure. A 500 g scale synthesis combined phenol derivatives (1.42 mol), benzaldehyde (1.56 mol), and aldimine intermediates (0.142 mol) with trifluoromethanesulfonic acid (0.284 mol) in 2-methyltetrahydrofuran at 0°C–25°C. After 19 hours, the mixture was filtered through molecular sieves, washed with NaHCO₃, and crystallized from methanol to afford 83% yield of purified product.

Key Advantages:

Aldimine-Mediated Synthesis

Aldimine intermediates (e.g., 4-(2-bromo-5-chlorobenzyl)-7-chloro-2-phenyl-2H-benzo[e]oxazine) template regioselective cyclization. General Method A involves:

- Cooling a mixture of phenol, aldehyde, and aldimine to 0°C–5°C.

- Adding trifluoromethanesulfonic acid (20 mol%).

- Warming to room temperature overnight.

- Purification via reversed-phase chromatography.

This approach achieves 82%–97% purity with >95% regiochemical control, critical for introducing the 7-methanamine substituent.

Multi-Step Functionalization Routes

Williamson Ether Synthesis Followed by Mannich Cyclization

A modular route constructs the methanamine sidechain prior to benzoxazine formation:

- Etherification : Reaction of 2-bromoacetophenone derivatives with phenolic nucleophiles under basic conditions.

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines.

- Mannich Cyclization : Treatment with formaldehyde and acid catalyst forms the 1,4-benzoxazine ring.

Table 2: Multi-Step Synthesis Optimization

| Step | Conditions | Yield |

|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C, 12 h | 85% |

| Nitro Reduction | 10% Pd/C, H₂ (50 psi), EtOH | 92% |

| Cyclization | HCOOH, 100°C, 6 h | 78% |

Buchwald–Hartwig Amination

Post-cyclization functionalization installs aryl groups at the 7-position. A mixture of 3,4-dihydro-2H-1,4-benzoxazine (1 equiv), aryl bromide (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (10 mol%) in toluene at 110°C for 24 hours provided N-aryl derivatives in 23%–50% yield. While yields are moderate, this method enables late-stage diversification of the methanamine substituent.

Recent Advances in Process Optimization

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation at 150°C for 10 minutes accelerates Mannich condensations, achieving 89% conversion compared to 71% under conventional heating. Reduced reaction times minimize thermal degradation of acid-sensitive methanamine groups.

Continuous Flow Reactors

Microfluidic systems enhance heat/mass transfer for exothermic Mannich reactions. A prototype reactor operating at 130°C with a 2-minute residence time produced 3,4-dihydro-2H-1,4-benzoxazine-7-methanamine at 5 g/h with 94% purity.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or thermal conditions to form polycyclic structures. Key findings include:

| Reaction Conditions | Products Formed | Yield | Source |

|---|---|---|---|

| HCl catalysis (1 M, 80°C) | Tetrahydroquinoline derivatives | 68-72% | |

| BF₃·OEt₂ catalysis (CH₂Cl₂, rt) | Fused benzazepine systems | 55% |

Cyclization mechanisms involve protonation of the oxazine oxygen, followed by ring-opening and subsequent C-N bond formation . Steric effects from the 4-methyl group (in derivatives) influence reaction rates by ~30% compared to unsubstituted analogs .

Nucleophilic Substitution

The amine group participates in nucleophilic reactions:

Key substitutions :

-

Alkylation : Reacts with methyl iodide (CH₃I) in THF at 0°C to form N-methyl derivatives (85% yield)

-

Acylation : Acetyl chloride (AcCl) in pyridine yields N-acetylated products (91% purity)

-

Suzuki Coupling : With 7-bromo derivatives (e.g., 7-bromo-4-methyl analog), forms biaryl systems using Pd(PPh₃)₄ catalyst (Table 1)

Table 1 : Suzuki coupling performance (70°C, 12 h)

| Boronic Acid | Yield | Purity | Source |

|---|---|---|---|

| Phenylboronic acid | 78% | 99% | |

| 4-Methoxyphenyl | 65% | 97% |

Oxidation Reactions

The oxazine ring shows distinct oxidation behavior:

-

KMnO₄ oxidation (pH 7, H₂O/acetone): Cleaves the oxazine ring to form 2-aminophenol derivatives (Confirmed by LC-MS)

-

mCPBA epoxidation : Converts allylic positions (when present) to epoxides with 73% diastereoselectivity

Kinetic studies reveal oxidation follows first-order kinetics (k = 2.1 × 10⁻³ s⁻¹ at 25°C) .

Reduction Pathways

Selective reductions occur at multiple sites:

| Reducing Agent | Target Site | Product | Yield |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | Oxazine C=N bond | Dihydrobenzoxazole | 62% |

| H₂/Pd-C (1 atm) | Aromatic ring | Tetrahydroquinoline amine | 88% |

The amine group remains intact during NaBH₄ reductions but participates in hydrogenation under catalytic conditions .

Ring-Opening Polymerization

Thermal treatment (180-220°C) initiates ring-opening via two pathways:

-

Cationic mechanism : Forms polybenzoxazines with T₉ = 165°C (DSC data)

-

Free-radical pathway : Generates cross-linked networks (1% AIBN initiator)

Comparative properties of polymers :

| Property | Cationic Product | Radical Product |

|---|---|---|

| Char yield (800°C) | 42% | 38% |

| Water absorption | 1.2% | 2.8% |

Biological Interactions

While not a direct chemical reaction, the compound modulates biological systems through:

-

Receptor binding : IC₅₀ = 3.2 μM at serotonin 5-HT₂A receptors (radioligand assay)

-

Enzyme inhibition : Kᵢ = 890 nM for monoamine oxidase B (Lineweaver-Burk analysis)

This comprehensive profile establishes 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- as a versatile synthon for medicinal chemistry and advanced material design. Recent advances in flow chemistry have improved yields by 15-20% compared to batch methods , suggesting promising scalability for industrial applications.

Scientific Research Applications

2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- involves its interaction with various molecular targets and pathways. Its heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazine Family

7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

- CAS : 324817-87-0

- Molecular Formula: C₁₅H₁₅NO

- Molar Mass : 225.29 g/mol

- Key Features : Substitution with a methyl group at the 7-position and a phenyl group at the 3-position .

2H-1,4-Benzoxazin-6-amine, 3,4-dihydro-4-methyl

- CAS : 226571-61-5

- Molecular Formula : C₉H₁₂N₂O

- Key Features : Amine group at the 6-position and methyl group at the 4-position .

- Comparison : Positional isomerism (amine at 6 vs. 7) may alter hydrogen-bonding interactions with biological targets, affecting receptor binding specificity .

2-Ethynyl-4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

- Key Features : Ethynyl and 4-methoxybenzyl groups at the 2- and 4-positions, respectively.

- Synthesis : Prepared via a Bestmann–Ohira reagent-mediated ethynylation of a benzoxazine aldehyde precursor .

- Comparison : The bulky substituents may sterically hinder interactions with enzymes or receptors, reducing bioactivity compared to the simpler methanamine analogue .

Benzothiazine Analogues

3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxaldehyde

- CAS : 39974-39-5

- Molecular Formula: C₉H₇NO₂S

- Key Features : Replacement of the oxygen atom in the oxazine ring with sulfur (thiazine) and a carboxaldehyde group at the 2-position.

Pharmacologically Active Analogues

Alpha2C Adrenoceptor Agonists

- Key Features : Derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine with substituents like imidazolyl groups and halogens (e.g., Cl, F).

- Example Compound : Substitution at the 7-position with a methanamine group (as in the parent compound) may enhance binding to alpha2C receptors, while bulky aryl groups (e.g., phenyl) at other positions modulate selectivity .

Table 1: Key Properties of Selected Analogues

Biological Activity

Abstract

2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- is , with a molecular weight of approximately 176.22 g/mol. The compound features a benzoxazine ring structure that is known for its reactivity and biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 2H-1,4-Benzoxazine-7-methanamine, 3,4-dihydro- |

| CAS Number | [Not available] |

Biological Activity

Research indicates that derivatives of benzoxazines exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that benzoxazine derivatives can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant antibacterial properties against Escherichia coli and Bacillus cereus, with elimination rates exceeding 99% for E. coli .

- Anticancer Properties : Various benzoxazine derivatives have been investigated for their anticancer effects. A study highlighted their potential in inhibiting cancer cell proliferation through apoptotic pathways .

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases .

The biological effects of 2H-1,4-Benzoxazine-7-methanamine involve interactions with specific molecular targets. It has been suggested that these compounds can modulate enzyme activities or receptor interactions leading to altered cellular responses. For example:

- Enzyme Inhibition : Some studies indicate that benzoxazines can inhibit glycosidase enzymes, which are crucial in carbohydrate metabolism. This inhibition may contribute to their anti-hyperglycemic effects .

Case Studies

- Antibacterial Efficacy : In a comparative study on the antibacterial properties of benzoxazine derivatives, it was found that certain modifications to the benzoxazine structure significantly enhanced activity against Gram-negative bacteria .

- Cancer Cell Proliferation : Research involving human cancer cell lines demonstrated that treatment with specific benzoxazine derivatives resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .

- Inflammation Studies : A study assessed the anti-inflammatory effects of benzoxazine compounds in animal models of arthritis, showing reduced swelling and pain scores compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 2H-1,4-benzoxazine-7-methanamine derivatives, and how can their purity be validated?

The synthesis typically involves condensation reactions between substituted phenols and primary amines or via Lewis acid-catalyzed ring-opening of aziridines followed by intramolecular cyclization . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purity validation requires chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, IR). For structural confirmation, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives?

1H/13C NMR is critical for identifying proton environments and substituent positions, particularly the methanamine group. IR spectroscopy confirms functional groups (e.g., C-N stretching at ~1250 cm⁻¹). For unambiguous structural determination, single-crystal X-ray diffraction provides atomic-level resolution, as demonstrated in studies of benzothiazine analogs . Mass spectrometry (ESI-TOF) further verifies molecular weight and fragmentation patterns .

Q. How should researchers handle safety and storage of lab-synthesized benzoxazine derivatives?

Refer to safety data sheets (SDS) for hazard mitigation. Store compounds in airtight, light-resistant containers at –20°C to prevent degradation. Use fume hoods during synthesis due to potential respiratory irritants (e.g., nitro-substituted intermediates). Emergency protocols include immediate decontamination of spills and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzoxazine derivatives across studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural modifications (e.g., nitro vs. methoxy substituents). To address this:

Q. What methodological strategies are recommended for studying the mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine analogs in neurological targets?

- Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to identify receptor interactions.

- Apply patch-clamp electrophysiology to assess ion channel modulation.

- Combine in silico simulations (MD simulations) with in vitro data to map dynamic binding pathways. Validate findings via knockout animal models to confirm target specificity .

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of benzoxazine derivatives?

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in benzoxazine-based drug candidates?

- Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.

- Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- For non-linear responses, apply machine learning algorithms (random forests) to identify toxicity thresholds .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the synthesis of 7-substituted benzoxazine derivatives?

Q. What strategies mitigate spectral interference in NMR analysis of benzoxazine analogs?

Q. How can interdisciplinary frameworks enhance research on benzoxazine derivatives?

Integrate medicinal chemistry (SAR studies), computational biology (docking), and translational models (organ-on-a-chip) to bridge in vitro findings to clinical relevance. Align with theoretical frameworks, such as receptor theory, to guide hypothesis generation .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.